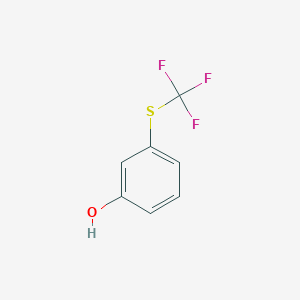

3-(Trifluoromethylthio)phenol

概要

説明

Synthesis Analysis

The synthesis of 3-(Trifluoromethylthio)phenol involves several key steps, including nitration, reduction, diazotization, and hydrolysis, starting from trifluoromethyl benzene. The optimization of these processes has led to improved yields and purity of the product (Zhang Zhi-hai, 2010). Additionally, methods like acid-promoted direct electrophilic trifluoromethylthiolation using N-trifluoromethylsulfanyl aniline and BF3·Et2O or triflic acid as promoters have been developed for the functionalization of phenols, showing para-selectivity in substitution reactions (M. Jereb & Kaja Gosak, 2015).

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)phenol derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure of certain derivatives has been determined using single-crystal X-ray diffraction, showcasing the influence of the trifluoromethylthio group on the overall molecular configuration and properties (Armağan Günsel et al., 2018).

Chemical Reactions and Properties

3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including electrophilic aromatic ring trifluoromethylthiolation, which has been shown to be exclusively para-selective. Such reactions are crucial for the synthesis of biologically active compounds and further chemical transformations (M. Jereb & Kaja Gosak, 2015). The compound's reactivity towards different reagents like NBS, NIS, HNO3, and Suzuki-Miyaura coupling agents further illustrates its versatility in synthetic chemistry (M. Jereb & Kaja Gosak, 2015).

科学的研究の応用

Electrophilic Aromatic Ring Trifluoromethylthiolation :

- 3-(Trifluoromethylthio)phenol is used in the electrophilic aromatic ring trifluoromethylthiolation of phenols, providing a method to selectively functionalize phenols with trifluoromethylthio groups. This process is important for synthesizing biologically active molecules, including estrone and estradiol analogues (Jereb & Gosak, 2015).

In Material Chemistry :

- The compound has been utilized in synthesizing copper phthalocyanine derivatives, which exhibit significant optical and surface properties. This research is crucial for applications in materials science, particularly in areas like sensing, conductance, and dielectric properties (Günsel et al., 2018).

Improved Synthesis Processes :

- Research focused on optimizing the synthesis process of 3-(Trifluoromethylthio)phenol, making it an important intermediate in the production of medicines and pesticides (Zhang, 2010).

Catalytic Trifluoromethylthiolation :

- 3-(Trifluoromethylthio)phenol is a part of catalytic processes for trifluoromethylthiolation, which is vital in pharmaceutical and agrochemical research. This method includes using N-(trifluoromethylthio)phthalimide for trifluoromethylthiolation of boronic acids and alkynes (Pluta et al., 2014).

Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds :

- This compound plays a role in synthesizing α-trifluoromethylthio-substituted carbonyl compounds, important in medicinal chemistry for their potential application in drug discovery (Rossi et al., 2018).

Benzylic C-H Trifluoromethylation :

- It has been used in the trifluoromethylation of phenol derivatives, demonstrating practical utility in the synthesis of biologically active compounds (Egami et al., 2015).

O-Trifluoromethylation of Phenols :

- The compound aids in the synthesis of aryl trifluoromethyl ethers, which are key in the creation of functionalized trifluoromethoxybenzenes and trifluoromethylthiolated arenes (Zhou et al., 2016).

Facile Synthesis of Chromen-4-one Derivatives :

- A synthetic strategy was developed for 3-((trifluoromethyl)thio)-4H-chromen-4-one, using electrophilic trifluoromethylthio species, significant in organic synthesis (Xiang & Yang, 2014).

Safety And Hazards

将来の方向性

Future directions for the study of 3-(Trifluoromethylthio)phenol could involve exploring boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could open new viewpoints for future trifluoromethylation reactions .

特性

IUPAC Name |

3-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380700 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)phenol | |

CAS RN |

3823-40-3 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

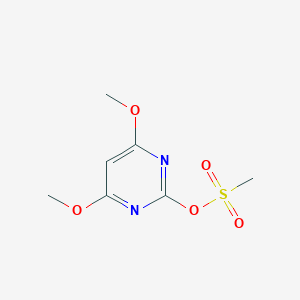

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)